molecular formula C9H8N4O2S B2912635 6-hydroxy-N-(3-methylisothiazol-5-yl)pyrimidine-4-carboxamide CAS No. 2034578-18-0

6-hydroxy-N-(3-methylisothiazol-5-yl)pyrimidine-4-carboxamide

Cat. No. B2912635
CAS RN: 2034578-18-0
M. Wt: 236.25
InChI Key: RSACUMOBDHETSC-UHFFFAOYSA-N
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Description

6-hydroxy-N-(3-methylisothiazol-5-yl)pyrimidine-4-carboxamide, also known as HMT, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. HMT is a pyrimidine derivative that has been found to exhibit potent anti-inflammatory and anti-cancer activities.

Scientific Research Applications

Neuroprotective and Anti-neuroinflammatory Agents

Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity . A series of novel triazole-pyrimidine-based compounds were designed, synthesized and characterized . The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties . They showed significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . They also exhibited promising neuroprotective activity by reduced expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .

CDK2 Inhibitors for Cancer Treatment

CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner . A new set of small molecules featuring the privileged pyrazolo [3,4- d ]pyrimidine and pyrazolo [4,3- e ] [1,2,4]triazolo [1,5- c ]pyrimidine scaffolds were designed, and synthesized as novel CDK2 targeting compounds . Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC 50 range of (48–90 nM) compared to sorafenib . Compounds 14, 13 and 15 revealed the most significant inhibitory activity with IC 50 values of 0.057 ± 0.003, 0.081 ± 0.004 and 0.119 ± 0.007 μM, respectively compared to sorafenib (0.184 ± 0.01 μM) .

Synthesis of Novel Compounds

The compound “6-hydroxy-N-(3-methylisothiazol-5-yl)pyrimidine-4-carboxamide” can be used as a building block in the synthesis of novel compounds . For instance, it was used in the synthesis of a series of novel triazole-pyrimidine-based compounds . These compounds were characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .

properties

IUPAC Name

N-(3-methyl-1,2-thiazol-5-yl)-6-oxo-1H-pyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O2S/c1-5-2-8(16-13-5)12-9(15)6-3-7(14)11-4-10-6/h2-4H,1H3,(H,12,15)(H,10,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSACUMOBDHETSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=C1)NC(=O)C2=CC(=O)NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-hydroxy-N-(3-methylisothiazol-5-yl)pyrimidine-4-carboxamide

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